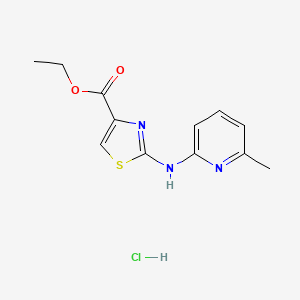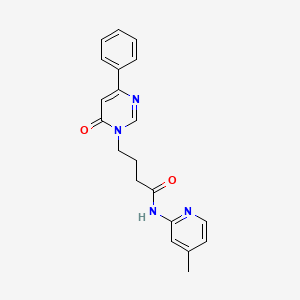
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPB is a small molecule inhibitor that targets a specific protein in the body, making it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide serves as a precursor in the synthesis of diverse heterocyclic compounds. Research has demonstrated its utility in creating new dihydropyridines, dihydropyridazines, thiourea derivatives, and pyrido[2,3-d]pyrimidines through reactions with various electrophilic reagents. These compounds have potential applications in medicinal chemistry and materials science due to their varied biological activities and functional properties. For example, the synthesis of new dihydropyridines and related derivatives has been explored for their potential use in developing novel therapeutic agents and functional materials (Hafiz, Ramiz, & Sarhan, 2011); (Harutyunyan et al., 2015).
Catalysis and Electrocatalytic Applications
The structural motifs present in N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide have inspired the development of catalysts for the synthesis of hydrogen peroxide and other chemical transformations. Mesoporous nitrogen-doped carbon derived from related compounds has been investigated as a metal-free catalyst for the electrocatalytic synthesis of hydrogen peroxide, highlighting the potential of nitrogen-containing heterocycles in sustainable and efficient catalysis processes (Fellinger et al., 2012).
Supramolecular Chemistry
Compounds structurally related to N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide have been utilized in the design and synthesis of ligands for supramolecular chemistry applications. These ligands, derived from pyridine-based structures, are key in forming complex architectures with potential applications in molecular recognition, sensing, and catalysis. The synthesis of bipyridines, terpyridine, and related ligands from pyridine-based precursors demonstrates the versatility of these compounds in constructing complex molecular systems with designed functionalities (Schubert & Eschbaumer, 1999).
Synthetic Methodology Development
The chemical reactivity and versatility of N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide and its derivatives have been explored in the development of new synthetic methodologies. These studies have led to the creation of novel pathways for constructing complex heterocyclic frameworks, which are invaluable in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Research into the condensation reactions, ring transformations, and nucleophilic addition reactions of these compounds has expanded the toolbox available to synthetic chemists for creating structurally diverse and functionally rich molecules (Hussein, Harb, & Mousa, 2008); (Bonnet et al., 2001).
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-9-10-21-18(12-15)23-19(25)8-5-11-24-14-22-17(13-20(24)26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYNILRTZXFGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![2-(2,2,6-Trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid](/img/structure/B2537236.png)
![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)
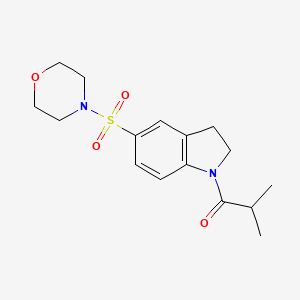

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
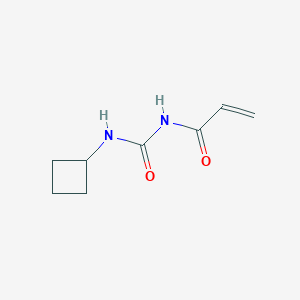
![3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone](/img/structure/B2537246.png)
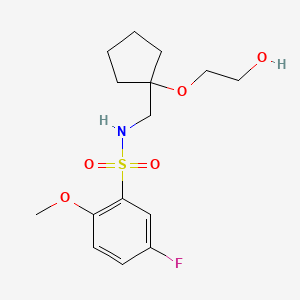
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
